

# An In-depth Technical Guide to 4-(4-Methoxyphenyl)cyclohexanone

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## Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)cyclohexanone

Cat. No.: B1589243

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This guide provides a comprehensive technical overview of **4-(4-Methoxyphenyl)cyclohexanone**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, characterization, and safe handling protocols, grounding all information in established scientific principles and authoritative data.

## Core Molecular Attributes

**4-(4-Methoxyphenyl)cyclohexanone** is a disubstituted cyclohexanone derivative featuring a methoxyphenyl group at the fourth position. This structure is a common scaffold in medicinal chemistry, offering a versatile platform for synthesizing more complex molecules.

## Chemical Identity and Formula

The fundamental identity of any chemical compound begins with its structure and elemental composition. The methoxy group (-OCH<sub>3</sub>) on the phenyl ring and the ketone group (C=O) on the cyclohexyl ring are the key functional groups that dictate its chemical behavior.

- Molecular Formula: C<sub>13</sub>H<sub>16</sub>O<sub>2</sub> [1][2][3][4]
- Molecular Weight: 204.26 g/mol [1][3]
- Exact Mass: 204.11503 g/mol [2][4]

- CAS Number: 5309-16-0[1]
- IUPAC Name: 4-(4-methoxyphenyl)cyclohexan-1-one[2]

## Physicochemical Properties

The physical properties of the compound are critical for its handling, purification, and application in synthetic chemistry. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>16</sub> O <sub>2</sub>	[1][2][3][4]
Molecular Weight	204.26 g/mol	[1][3]
CAS Number	5309-16-0	[1]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Immiscible in water	[5]
XlogP (Predicted)	2.1	[2]

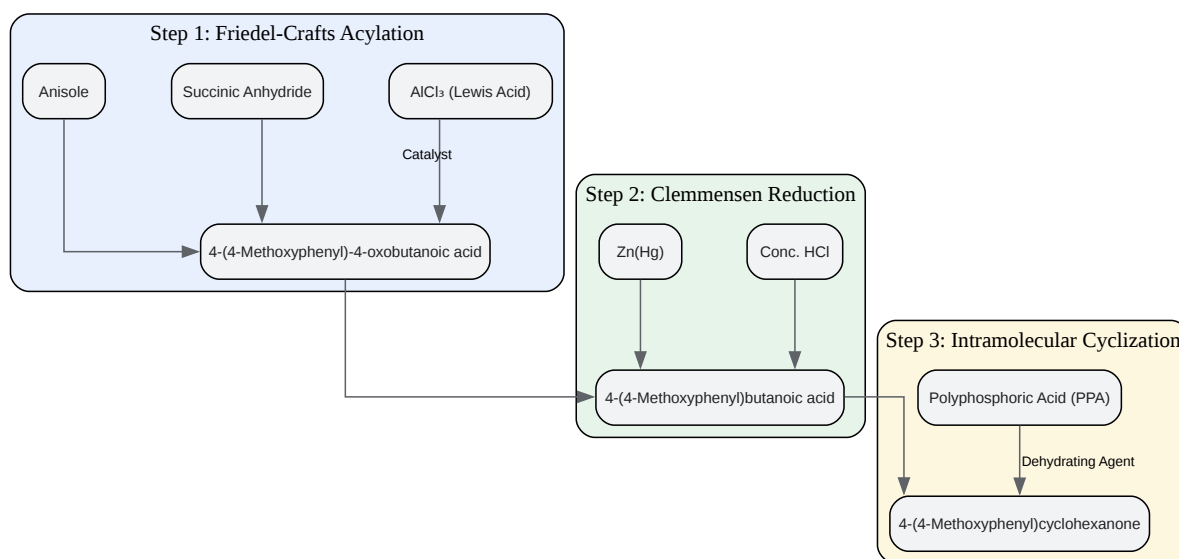
Note: Experimental data for melting point, boiling point, and density are not consistently available in public databases, suggesting that researchers should determine these values empirically for their specific sample.

## Synthesis Pathway: A Logical Approach

The synthesis of **4-(4-Methoxyphenyl)cyclohexanone** can be approached through various established organic chemistry reactions. A common and reliable method involves the Friedel-Crafts acylation of anisole followed by a series of reduction and oxidation steps. This pathway is chosen for its high yields and the commercial availability of starting materials.

Below is a detailed, self-validating protocol. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

## Proposed Synthesis Workflow



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Caption: Proposed synthesis workflow for **4-(4-Methoxyphenyl)cyclohexanone**.

## Detailed Experimental Protocol

Materials: Anisole, Succinic Anhydride, Aluminum Chloride (anhydrous), Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid, Polyphosphoric Acid (PPA), Dichloromethane (DCM), Diethyl Ether, Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

### Step 1: Friedel-Crafts Acylation

- To a stirred solution of anisole (1.1 eq) in anhydrous DCM, add succinic anhydride (1.0 eq).

- Cool the mixture to 0°C in an ice bath.
- Slowly add anhydrous aluminum chloride ( $\text{AlCl}_3$ ) (1.2 eq) portion-wise, maintaining the temperature below 5°C. Causality:  $\text{AlCl}_3$  acts as a Lewis acid to activate the succinic anhydride, generating an acylium ion electrophile which then attacks the electron-rich anisole ring, primarily at the para position due to the directing effect of the methoxy group.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.
- Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid.

#### Step 2: Clemmensen Reduction

- Prepare zinc amalgam ( $\text{Zn(Hg)}$ ) by adding zinc dust to a solution of mercuric chloride.
- Add the 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) and concentrated HCl to the activated zinc amalgam.
- Heat the mixture to reflux for 8 hours. Causality: The Clemmensen reduction specifically reduces the ketone to a methylene group under acidic conditions without affecting the carboxylic acid or the aromatic ring.
- Cool the reaction, extract with diethyl ether, wash with water and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and evaporate the solvent to obtain 4-(4-methoxyphenyl)butanoic acid.

#### Step 3: Intramolecular Cyclization (Friedel-Crafts)

- Add the 4-(4-methoxyphenyl)butanoic acid (1.0 eq) to polyphosphoric acid (PPA) at 80°C.
- Stir the mixture vigorously for 1-2 hours until the reaction is complete (monitored by TLC). Causality: PPA acts as both a catalyst and a dehydrating agent, promoting an intramolecular

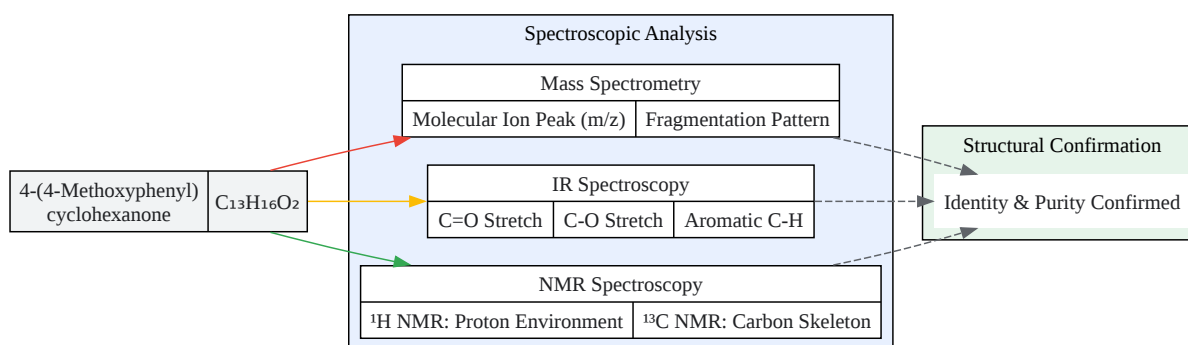
Friedel-Crafts acylation. The carboxylic acid is activated, and the resulting acylium ion attacks the aromatic ring to form the six-membered cyclohexanone ring.

- Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.
- Extract the product with diethyl ether, wash with sodium bicarbonate solution and brine.
- Dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure **4-(4-methoxyphenyl)cyclohexanone**.

## Structural Validation and Characterization

A self-validating analytical workflow is crucial to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques that provide orthogonal data points, leaving no ambiguity in the final structure.

## Spectroscopic Data Logic



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## Sources

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